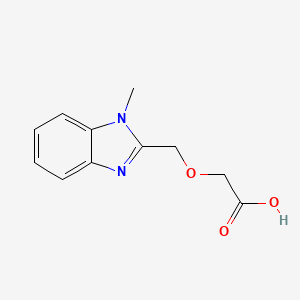

![molecular formula C12H13NO5S B1326690 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid CAS No. 1119451-25-0](/img/structure/B1326690.png)

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonyl group attached to the quinoline nucleus, which is further modified with a propanoic acid moiety. This structural modification suggests that the compound could have interesting biological activities, as indicated by related research on quinoline derivatives with various substitutions that affect their pharmacological profiles .

Synthesis Analysis

The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO·(SO2)2 (DABSO) in a radical pathway . Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds as AMPA/kainate antagonists . The specific structure of this compound, with its sulfonyl and propanoic acid groups, would likely contribute to its unique activity profile.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . Such reactions are indicative of the reactivity of the quinoline nucleus and its potential to form diverse compounds with different substituents, which could be relevant for the synthesis and further chemical manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. For instance, the introduction of acidic moieties can affect solubility and potency, as seen with various quinolone analogues . The presence of a sulfonyl group and a propanoic acid moiety in this compound would likely influence its solubility, stability, and reactivity, which are important factors in its potential as a pharmacological agent.

Scientific Research Applications

Antimicrobial Activity and Quality Control

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid and its derivatives have been explored for their potential as antimicrobial agents due to their structural similarity to fluoroquinolone antibiotics. These compounds have been identified as promising active pharmaceutical ingredients (APIs) in the search for new antibiotics, addressing the global increase in microbial resistance. Analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been developed and tested for the quality control of these compounds. This ensures their efficacy and safety as antimicrobial drugs (Zubkov et al., 2016).

Chemical Synthesis and Molecular Structure

The compound's derivatives have been synthesized and evaluated for their chemical structure and potential biological activity. For example, the creation of sulfonate derivatives has been described to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. These modifications aim to confer water solubility and anionic character to the molecules, enhancing their biological activity potential. The synthesized compounds have been screened for antimicrobial and antifungal activities, with some showing high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016).

Analgesic and Diuretic Properties

A series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids has been synthesized and analyzed for their analgesic and diuretic properties. These studies provide insight into the therapeutic potential of these compounds beyond their antimicrobial uses, exploring their efficacy in pain management and fluid regulation (Ukrainets et al., 2013).

Green Chemistry Approaches

Recent research has also focused on the development of green chemistry approaches for the synthesis of related compounds. For example, the use of water as a green solvent and non-toxic catalysts in the synthesis of tetrahydroquinoline structures demonstrates an environmentally friendly method to construct these complex molecules. Such methods offer efficient alternatives to traditional synthesis, contributing to the sustainability of chemical manufacturing processes (Rezende et al., 2019).

Mechanism of Action

Target of Action

It is related to cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Cilostazol inhibits PDE3A, leading to an increase in cyclic AMP in platelets and blood vessels, resulting in inhibition of platelet aggregation and vasodilation .

Biochemical Pathways

This can result in various downstream effects, including inhibition of platelet aggregation and vasodilation .

Result of Action

Based on its relation to cilostazol, it may have antithrombotic and vasodilatory effects .

Biochemical Analysis

Biochemical Properties

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase III A (PDE3A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP, which in turn affects various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE3A by this compound can lead to vasodilation, antithrombotic, and cardiotonic effects . These effects are mediated through the increased levels of cyclic AMP, which activates protein kinase A and other downstream signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE3A . This enzyme inhibition leads to increased levels of cyclic AMP, which activates protein kinase A. Activated protein kinase A then phosphorylates various target proteins, leading to changes in gene expression and cellular function. Additionally, this compound may interact with other biomolecules, further modulating its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as vasodilation and antithrombotic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as PDE3A, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular metabolism are areas of active research, with potential implications for understanding its therapeutic and toxicological properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it exerts its effects

properties

IUPAC Name |

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGHEZQRAWDMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

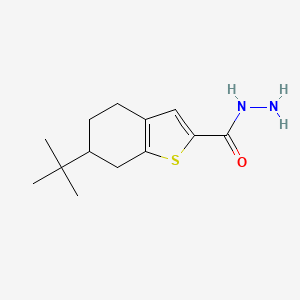

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

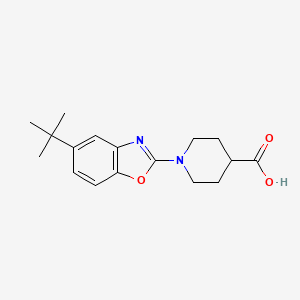

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)